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molecular formula C13H9BrN2O B2664603 3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one CAS No. 755026-53-0

3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

Cat. No. B2664603
M. Wt: 289.132
InChI Key: MQKNIAACUFZSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456169B2

Procedure details

A mixture of 4-bromo-2-chlorobenzoic acid (2.35 g, 10 mmol), 1,2-benzenediamine (1.08 g, 10 mmol) and copper (0.63 g, 10 mmol) in chlorobenzene (150 mL) was heated to reflux for 48 hours and filtered. The filter cake was washed with ethyl acetate several times. The combined filtrates were concentrated under vacuum and the residue was purified by flash column chromatography on silica gel with 8:2 hexanes/ethyl acetate to provide 1.20 g (22%) of the desired product. MS (DCI) m/e 289 (M+H)+, 307 (M+NH4)+; 1H NMR (500 MHz, DMSO-d6) δ 9.90 (s, 1H), 8.02 (s, 1H), 7.62 (d, J=8.4 Hz, 1H), 7.24 (d, J=1.8 Hz, 1H), 7.06 (dd, J=8.4, 1.8 Hz, 1H), 6.92-6.95 (m, 5H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.63 g
Type
catalyst
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4](Cl)[CH:3]=1.[C:12]1([NH2:19])[C:13]([NH2:18])=[CH:14][CH:15]=[CH:16][CH:17]=1>ClC1C=CC=CC=1.[Cu]>[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[C:6](=[O:8])[NH:19][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[NH:18][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
1.08 g
Type
reactant
Smiles
C=1(C(=CC=CC1)N)N
Name
Quantity
150 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
copper
Quantity
0.63 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with ethyl acetate several times
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel with 8:2 hexanes/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(NC3=C(NC2=O)C=CC=C3)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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